molecular formula C16H31FO2 B13329281 Methyl 15-fluoropentadecanoate

Methyl 15-fluoropentadecanoate

Cat. No.: B13329281
M. Wt: 274.41 g/mol
InChI Key: FXZAZYUTOGGDIW-UHFFFAOYSA-N
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Description

Methyl 15-fluoropentadecanoate is a fluorinated fatty acid ester with a 15-carbon chain, where a fluorine atom is substituted at the terminal (ω) position. This compound is primarily synthesized for applications in positron emission tomography (PET) imaging, particularly in studying myocardial and hepatic fatty acid metabolism . The introduction of fluorine enhances metabolic stability and allows for radiolabeling with fluorine-18 (¹⁸F), a positron-emitting isotope used in tracer development .

Properties

Molecular Formula

C16H31FO2

Molecular Weight

274.41 g/mol

IUPAC Name

methyl 15-fluoropentadecanoate

InChI

InChI=1S/C16H31FO2/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h2-15H2,1H3

InChI Key

FXZAZYUTOGGDIW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCF

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of Methyl 15-fluoropentadecanoate involves introducing a fluorine atom into the pentadecanoic acid structure. Specific synthetic routes may vary, but fluorination reactions are commonly employed.

    Reaction Conditions: Fluorination can be achieved using reagents such as hydrogen fluoride (HF) or fluorinating agents like N-fluorobenzenesulfonimide (NFSI).

    Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.

  • Chemical Reactions Analysis

      Reactivity: Methyl 15-fluoropentadecanoate can undergo various reactions, including

      Common Reagents and Conditions: Reactions typically involve strong acids or bases, as well as specific reducing or oxidizing agents.

      Major Products: The products depend on the specific reaction conditions, but they may include fluorinated derivatives, alcohols, or other functionalized compounds.

  • Scientific Research Applications

      Chemistry: Methyl 15-fluoropentadecanoate serves as a valuable fluorinated building block for designing new molecules with enhanced properties.

      Biology: Researchers explore its use in bioconjugation, labeling, and tracking studies.

      Medicine: Fluorinated compounds often play a role in drug development due to their unique pharmacokinetics and metabolic stability.

  • Mechanism of Action

    • The exact mechanism by which Methyl 15-fluoropentadecanoate exerts its effects depends on its specific application.
    • In drug development, fluorination can enhance drug stability, alter binding interactions, and influence metabolic pathways.
  • Comparison with Similar Compounds

    Physical Properties :

    • Melting Point: 66–67°C (for methyl 15-(4-(2-fluoroethoxy)phenyl)pentadecanoate) .
    • Elemental Analysis : C: 73.30% (found) vs. 73.06% (calculated); H: 10.14% (found) vs. 9.96% (calculated) .

    Structural and Functional Analogues

    The following table compares methyl 15-fluoropentadecanoate derivatives with structurally related esters:

    Compound Name Substituent/Modification Melting Point (°C) Key Applications References
    This compound Fluorine at ω-position 66–67 PET imaging of fatty acid metabolism
    Methyl pentadecanoate No substitution (plain chain) 18–19 Reference material, lipid studies
    Methyl 14-methylpentadecanoate Methyl branch at C14 Not reported Industrial applications
    Methyl 15-iodo-3-oxa-pentadecanoate Iodo substitution, ether linkage Not reported Hepatic β-oxidation studies

    Key Differences

    Fluorine vs. Hydrogen (Methyl Pentadecanoate)
    • Polarity and Stability: The electronegative fluorine atom increases polarity and metabolic resistance compared to the non-fluorinated analogue, making it suitable for in vivo imaging .
    • Melting Point: The fluorinated derivative (66–67°C) has a significantly higher melting point than methyl pentadecanoate (18–19°C), indicating stronger intermolecular interactions (e.g., dipole-dipole forces) .
    Fluorine vs. Iodo (Methyl 15-Iodo-3-oxa-pentadecanoate)
    • Atomic Size and Reactivity : Iodine’s larger atomic radius and lower electronegativity reduce steric hindrance compared to fluorine but increase susceptibility to nucleophilic substitution.
    Branching Effects (Methyl 14-Methylpentadecanoate)

    Q & A

    Q. What are the standard synthesis protocols for Methyl 15-fluoropentadecanoate, and what critical parameters influence yield?

    this compound is typically synthesized via esterification or fluorination of precursor compounds. For example, esterification of 15-(4-hydroxyphenyl)pentadecanoic acid involves refluxing with concentrated sulfuric acid in methanol, followed by purification via silica gel column chromatography (ethyl acetate/hexane eluent) to achieve ~75–87% yields . Key parameters include reaction time, acid catalyst concentration, and solvent purity. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

    Q. Which analytical techniques are most reliable for characterizing this compound?

    Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and elemental analysis are critical. For instance, ¹H NMR in CDCl₃ resolves methyl ester protons (δ 3.66–3.67 ppm) and fluorinated alkyl chain signals (δ 1.18–2.58 ppm), while elemental analysis confirms stoichiometric consistency (e.g., C: 75.29% calculated vs. 72.77% observed due to hydration) . High-performance liquid chromatography (HPLC) can assess purity, particularly for radiolabeled derivatives used in PET imaging .

    Q. How is this compound utilized as a precursor in radiopharmaceutical synthesis?

    The compound serves as a backbone for ¹⁸F-labeled tracers, such as 15-(4-(2-[¹⁸F]fluoroethoxy)phenyl)pentadecanoic acid, used in positron emission tomography (PET) to study fatty acid metabolism. Radiolabeling involves nucleophilic substitution with [¹⁸F]fluoride, requiring stringent control of reaction temperature and anhydrous conditions to minimize side reactions .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to address low yields in fluorination steps?

    Low yields often arise from incomplete fluorination or side reactions. Optimization strategies include:

    • Using phase-transfer catalysts (e.g., Kryptofix 222) to enhance [¹⁸F]fluoride reactivity .
    • Adjusting solvent polarity (e.g., acetonitrile for tosyloxy intermediates) to improve substrate solubility .
    • Implementing microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

    Q. How should researchers resolve contradictions in spectroscopic data for structurally similar fluorinated esters?

    Discrepancies in NMR or mass spectrometry data may stem from hydration, isotopic impurities, or conformational isomers. Mitigation includes:

    • Conducting 2D NMR (COSY, HSQC) to assign overlapping proton signals .
    • Cross-validating with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline derivatives are available) .

    Q. What experimental design considerations are critical for in vivo studies using this compound derivatives?

    Key factors include:

    • Radiolabeling efficiency : Ensure >95% radiochemical purity via HPLC to avoid off-target biodistribution in animal models .
    • Pharmacokinetic variables : Monitor clearance rates and metabolite formation using dynamic PET imaging over 60–90 minutes post-injection .
    • Ethical compliance : Adhere to protocols for humane endpoints and radiation dose limits, as per institutional animal care committees .

    Q. How can discrepancies between in vitro and in vivo metabolic stability data be analyzed?

    In vitro models (e.g., liver microsomes) may underestimate esterase-mediated hydrolysis rates observed in vivo. To address this:

    • Use species-specific enzyme inhibitors (e.g., paraoxon for esterases) during in vitro assays .
    • Compare metabolite profiles via LC-MS in plasma and tissue homogenates to identify degradation pathways .

    Q. What methodologies validate the stability of this compound under varying storage conditions?

    Stability studies should:

    • Test degradation kinetics at 4°C, −20°C, and room temperature using accelerated stability protocols .
    • Monitor hydrolysis via pH shifts in aqueous buffers and quantify intact compound using UV spectroscopy (λ = 260 nm for fluorinated aromatics) .

    Q. How does fluorine substitution at the 15-position influence physicochemical properties compared to non-fluorinated analogs?

    Fluorination increases lipophilicity (logP ↑), enhancing blood-brain barrier permeability in PET tracers. However, it may reduce solubility in aqueous media, necessitating formulation with surfactants (e.g., Tween 80) for intravenous administration .

    Q. What emerging techniques address challenges in synthesizing enantiomerically pure fluorinated derivatives?

    Recent advances include:

    • Chiral stationary phases in HPLC for resolving racemic mixtures .
    • Asymmetric catalysis using palladium or organocatalysts to direct fluorination with >90% enantiomeric excess .

    Methodological Frameworks

    • Experimental Design : Apply the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure pharmacokinetic studies .
    • Data Analysis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions, ensuring alignment with SVHC (Substance of Very High Concern) guidelines for fluorinated compounds .

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